molecular formula C8H10N2O B12433448 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

Cat. No.: B12433448
M. Wt: 150.18 g/mol
InChI Key: LTLDPAZDKAAFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a high-purity chemical scaffold belonging to the class of dihydropyridopyrazinones, recognized in medicinal chemistry for its potential in drug discovery. This bicyclic heterocyclic system is of significant interest in neuroscience research, particularly as a core structure in the development of gamma-secretase modulators for the potential treatment of neurodegenerative diseases such as Alzheimer's . The compound's utility extends to oncology research, where analogous pyrazine-fused heterocycles have been investigated for their antitumor properties and kinase inhibition activity . Researchers value this scaffold for its synthetic versatility, which allows for functionalization at multiple positions to explore structure-activity relationships and optimize pharmacological profiles. As a key intermediate, it enables the synthesis of more complex molecules for screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one

InChI

InChI=1S/C8H10N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h1,3,5,9H,2,4,6H2

InChI Key

LTLDPAZDKAAFES-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)C=C2CN1

Origin of Product

United States

Preparation Methods

Condensation with 1,3-Dicarbonyl Compounds

A foundational approach involves the condensation of 2-aminopyridine derivatives with 1,3-dicarbonyl precursors. For example, La Motta et al. demonstrated that reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions generates the pyrido[1,2-a]pyrimidin-4-one scaffold, which can be modified to yield the target compound. Similarly, Ghorai et al. reported a stereoselective Pictet–Spengler reaction between 3-substituted-N-acylindoles and aldehydes to form pyrazinoindole derivatives, a strategy adaptable to pyrido[1,2-a]pyrazinones.

Table 1: Representative Conditions for Cyclization Reactions

Starting Material Reagent/Catalyst Temperature (°C) Yield (%) Reference
2-Aminopyridine Acetic acid/O₂ 130 94
N-Amino-2-iminopyridine FeCl₃ on Al₂O₃ 60 85
3-Phenyl-1H-pyrazol-5-amine HFIP/Microwave 100 90

Metal-Catalyzed Cyclizations

Transition-metal catalysis enhances regioselectivity in complex cyclizations. Chandra et al. utilized rhodium catalysts to synthesize hexahydro-pyrazinoindoles via aziridine ring-opening reactions, a method applicable to pyrido[1,2-a]pyrazinones. Similarly, Vulcanchem highlighted the use of MnO₂ for oxidizing intermediates during cyclization steps, achieving yields >70%.

Key Insight : The choice of catalyst significantly impacts reaction efficiency. For instance, FeCl₃ on basic alumina outperformed proline or acetic acid in multi-component reactions, reducing byproduct formation.

Multi-Component Reactions (MCRs)

Three-Component Coupling

MCRs streamline synthesis by combining precursors in a single step. Degruyter Brill et al. developed a one-pot synthesis of pyrazolo[3,4-b]pyridine-thienopyrimidine hybrids using FeCl₃ on alumina, a method adaptable to pyrido[1,2-a]pyrazinones. This approach avoids isolating intermediates, improving overall yield (80–90%).

Example Protocol :

  • Combine 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine, benzoylacetonitrile, and aromatic aldehyde.
  • Catalyze with FeCl₃ on Al₂O₃ at 60°C for 18 hours.
  • Purify via column chromatography (DCM:MeOH).

Oxidative Cross-Dehydrogenative Coupling (CDC)

ACS Omega reported a CDC strategy using O₂ as the terminal oxidant to couple N-amino-2-iminopyridines with 1,3-diketones. This method achieved near-quantitative yields (94%) under optimized conditions (6 equiv acetic acid, O₂ atmosphere).

Advantages :

  • Eliminates stoichiometric oxidants.
  • Compatible with diverse diketones and aldehydes.

Reductive Amination and Functionalization

Sodium Borohydride Reduction

Semantic Scholar detailed the reduction of 3,4-dihydropyrido[1,2-a]pyrazin-8-one intermediates using NaBH₄ in methanol, yielding saturated derivatives. For example, reducing 7-benzyloxy-3,4-dihydropyrido[1,2-a]pyrazin-8-one with NaBH₄ produced the target compound in 50% yield.

Critical Step :

  • Prolonged stirring (48 hours) ensures complete reduction of the imine bond.

Reductive Alkylation

Introducing alkyl side chains via reductive alkylation enhances pharmacological properties. PMC described treating pyrazinoindoles with aldehydes and NaBH₄ to install benzyl groups at the C2 position. This method was adapted for pyrido[1,2-a]pyrazinones, achieving 58–70% yields.

Table 2: Alkylation Optimization Data

Aldehyde Reducing Agent Time (h) Yield (%)
2-Chloro-4-fluorobenzaldehyde NaBH₄ 18 58
4-Methoxybenzaldehyde NaBH₄ 24 65
2,6-Difluorobenzaldehyde NaBH₄ 24 70

Solid-Phase and Flow Chemistry

Continuous Flow Reactors

Industrial-scale synthesis employs flow reactors to enhance efficiency. Vulcanchem highlighted the use of continuous flow systems for cyclization steps, reducing reaction times from 18 hours to <2 hours. This method is ideal for large batches (>1 kg) with consistent purity (>95%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and reduces side reactions. Chandra et al. achieved 90% yields in 30 minutes using hexafluoroisopropanol (HFIP) under microwave conditions. This approach is particularly effective for electron-deficient substrates.

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

The compound participates in reactions typical of nitrogen-containing heterocycles, driven by:

  • Carbonyl reactivity at position 8

  • Nucleophilic nitrogen atoms in the pyridine and pyrazine rings

  • Conjugation effects from the bicyclic system

Key Reaction Pathways:

Reaction TypeConditionsProducts/OutcomesKey References
Nucleophilic substitution Alkyl halides, polar aprotic solvents (DMF, DMSO)N-alkylated derivatives at pyrazine nitrogen
Electrophilic aromatic substitution Nitration (HNO₃/H₂SO₄), sulfonation (SO₃/H₂SO₄)Nitro- or sulfonyl-substituted derivatives at pyridine C3 or C7
Carbonyl functionalization Grignard reagents, NaBH₄Alcohols (via ketone reduction) or tertiary alcohols (organometallic addition)
Cycloaddition Thermal or catalytic (Cu, Pd)Fused tricyclic systems (e.g., with alkynes)

Nucleophilic Substitution

The pyrazine nitrogen undergoes alkylation with primary alkyl halides. For example:

C8H8N2O+CH3IDMF 60 CC9H11N2OI+HI\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{CH}_3\text{I}\xrightarrow{\text{DMF 60 C}}\text{C}_9\text{H}_{11}\text{N}_2\text{O}I^-+\text{HI}

Yield : 72–85% under optimized conditions.

Electrophilic Aromatic Substitution

Nitration occurs preferentially at the pyridine ring’s C3 position due to electron-donating effects from the adjacent nitrogen:

C8H8N2O+HNO3H2SO4,0°CC8H7N3O3+H2O\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4,0°C}\text{C}_8\text{H}_7\text{N}_3\text{O}_3+\text{H}_2\text{O}

Regioselectivity : C3 > C7 (4:1 ratio).

Carbonyl Reactivity

The ketone at position 8 reacts with nucleophiles:

  • Reduction : NaBH₄ in ethanol yields the secondary alcohol (83% yield) .

  • Organometallic addition : Grignard reagents (e.g., CH₃MgBr) form tertiary alcohols, though steric hindrance limits yields to ~55%.

Cycloaddition and Ring Expansion

Under Cu(I) catalysis, the compound participates in [3+2] cycloadditions with terminal alkynes:

C8H8N2O+HC C RCuI DCEC10H10N2O R\text{C}_8\text{H}_8\text{N}_2\text{O}+\text{HC C R}\xrightarrow{\text{CuI DCE}}\text{C}_{10}\text{H}_{10}\text{N}_2\text{O R}

Applications : Generates tricyclic scaffolds for kinase inhibitor development .

Reaction Kinetics and Selectivity

Studies highlight the following trends:

  • pH-dependent reactivity : Alkylation rates increase in basic conditions (pH > 9) due to deprotonation of the pyrazine nitrogen.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution yields by 20–30% compared to THF.

  • Steric hindrance : Bulkier substituents at C2 reduce reaction rates at the carbonyl group by up to 40% .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar heterocycles:

CompoundKey Reactivity Difference
3,4-Dihydro-2(1H)-pyridoneHigher susceptibility to ring-opening hydrolysis
Pyrido[2,3-b]pyrazin-3-oneReduced electrophilic substitution at pyridine ring
Pyrazolo[3,4-d]pyrimidinesPreferential N1-alkylation over C3 functionalization

Scientific Research Applications

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of bicyclic heterocycles. Key structural analogues include:

Compound Class Core Structure Key Features
Pyrido[1,2-a]pyrimidinones Pyridine + pyrimidine Pyrimidine ring (two nitrogens) instead of pyrazine; higher aromaticity .
Imidazo[1,2-a]pyrazinones Imidazole + pyrazine Five-membered imidazole fused with pyrazine; enhanced π-stacking potential .
Triazolo[4,3-a]pyrazinones Triazole + pyrazine Additional nitrogen in triazole ring; improved metabolic stability .
Pyrrolo[1,2-a]pyrazinones Pyrrole + pyrazine Five-membered pyrrole fused with pyrazine; increased electron density .

Physicochemical Properties

Substituents significantly alter properties:

  • Nitro groups (e.g., 2-nitroimidazo[1,2-a]pyrazin-8(7H)-one): Increase lipophilicity (LogP ~1.5) and reduce solubility .
  • Hydroxyl groups (e.g., 7-hydroxy-3,4-dihydro-pyrido-pyrazinone): Enhance polarity and hydrogen-bonding capacity, improving aqueous solubility .
  • Alkyl/aryl substituents (e.g., 2-phenylhexahydro-pyrido-pyrazinone): Boost hydrophobicity, favoring membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one C₇H₈N₃O Hydroxyl, benzenesulfonyl COMT inhibition Acid hydrolysis
2-Nitroimidazo[1,2-a]pyrazin-8(7H)-one C₇H₅N₃O₃ Nitro, pyridinylmethyl Antimicrobial Condensation
Pyrido[3,4-d]pyrimidin-4(3H)-one derivative C₁₂H₁₆N₄O (4-Methylpiperazinyl)methyl Kinase inhibition Reductive amination
AZD-0364 (Tizaterkib) C₂₄H₂₄F₂N₈O₂ Difluorobenzyl, methoxymethyl ERK1/2 inhibition Multi-step functionalization

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Effect on LogP Solubility (mg/mL) Biological Target
Nitro 2-Nitroimidazo-pyrazinone +1.2 0.12 (DMSO) Bacterial enzymes
Hydroxyl 7-Hydroxy-pyrido-pyrazinone -0.8 2.5 (Water) COMT
Piperazinyl Pyrido-pyrimidinone derivative +0.5 1.8 (Ethanol) Kinases

Biological Activity

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₂O. It features a bicyclic structure that incorporates both pyridine and pyrazine rings, contributing to its reactivity and interaction with biological systems. The key functional groups include a carbonyl group at position 8 and nitrogen atoms within the rings, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, compounds derived from this scaffold have been reported to inhibit cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values ranging from 45 to 97 nM .
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Some derivatives have been identified as potent antagonists of the CRF1 receptor, which is implicated in anxiety and stress-related disorders. One compound demonstrated an IC₅₀ of 0.70 nM against CRF1 .
  • Enzymatic Inhibition : The compound has been studied for its potential to inhibit various enzymes linked to disease pathways. For example, certain derivatives have shown selective inhibition of kinases involved in cancer progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by altering substituents on the core structure. Research has identified specific substitutions that enhance activity:

Compound NameStructure FeaturesBiological Activity
3,4-Dihydro-2(1H)-pyridone Similar pyridine coreAntimicrobial and anticancer properties
Pyrido[2,3-b]pyrazin-3(4H)-one Different ring fusionAldose reductase inhibition
Pyrazolo[3,4-d]pyrimidine derivatives Contains pyrazole instead of pyrazineCDK2 inhibition for cancer treatment

This table illustrates how structural modifications can lead to varying biological activities.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives effectively inhibited tumor cell proliferation. For example, a series of synthesized compounds showed IC₅₀ values against MCF-7 cells ranging from 45 to 97 nM .
  • Anxiety Disorders : A study investigating CRF receptor antagonists found that certain derivatives exhibited significant efficacy in reducing anxiety-like behaviors in animal models . These findings suggest potential applications in treating anxiety-related disorders.
  • Enzyme Inhibition : Research into kinase inhibitors revealed that some derivatives could selectively inhibit CDK2, a target in cancer therapy. This highlights the compound's versatility in targeting multiple pathways .

Q & A

What are the established synthetic methodologies for 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one derivatives, and how can reaction conditions be optimized to minimize by-products?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, imidazo[1,2-a]pyrazin-8(7H)-one derivatives can be synthesized via one-pot multicomponent reactions or stepwise substitutions. A key strategy is using acid catalysts (e.g., HCl or H₂SO₄) to facilitate ring closure, as demonstrated in the synthesis of triazolo[4,3-a]pyrazin-8(7H)-ones . Optimization includes:

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.
  • Purification : Chromatography or recrystallization removes impurities like unreacted amines or regioisomers .

How do structural modifications at the 3- and 7-positions of the pyrido-pyrazinone core influence acetylcholinesterase (AChE) inhibitory activity?

Level: Advanced
Methodological Answer:
SAR studies reveal that substituents at these positions modulate binding affinity. For instance:

  • 3-Position : Bulky groups (e.g., piperazine) enhance AChE inhibition by interacting with the peripheral anionic site. Derivatives with 3-(piperazin-1-yl) groups showed IC₅₀ values of 5–10 µM .
  • 7-Position : Electron-withdrawing groups (e.g., nitro) improve solubility but may reduce potency. Methyl or benzyl groups balance lipophilicity and activity .
    Experimental validation : Use the Ellman assay to quantify AChE inhibition, comparing % inhibition at 10 µM for derivatives .

What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound in neurodegenerative diseases?

Level: Basic
Methodological Answer:

  • In vitro :
    • AChE inhibition: Rat erythrocyte AChE (Ellman assay) .
    • Oxidative stress: DPPH radical scavenging assay to assess antioxidant activity .
  • In vivo :
    • Mouse models of Alzheimer’s disease: Morris water maze for cognitive improvement.
    • Pharmacokinetics: Plasma half-life (t₁/₂) and brain permeability via LC-MS/MS .

How can molecular docking and dynamics simulations guide the design of derivatives with improved selectivity for dual AChE/GSK-3β inhibition?

Level: Advanced
Methodological Answer:

  • Docking : Use AutoDock Vina to predict binding poses in AChE (PDB: 4EY7) and GSK-3β (PDB: 1Q3D). Focus on residues Trp286 (AChE) and Lys85 (GSK-3β) for hydrogen bonding .
  • Dynamics simulations (MD) : Run 100-ns MD simulations to assess stability of ligand-protein complexes. Prioritize derivatives with RMSD < 2 Å .
    Validation : Compare computational binding scores (ΔG) with experimental IC₅₀ values to refine models.

What strategies resolve contradictions between in vitro AChE inhibition and in vivo efficacy in preclinical studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from poor bioavailability or off-target effects. Mitigation strategies include:

  • ADME-Tox profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding. Derivatives with >90% plasma binding may require dose adjustments .
  • Prodrug design : Introduce ester groups to enhance permeability, which are cleaved in vivo (e.g., acetylated derivatives) .
  • Dual-target validation : Confirm multitarget engagement via ex vivo enzyme activity assays in brain homogenates .

What analytical techniques are critical for characterizing purity and stability under storage conditions?

Level: Basic
Methodological Answer:

  • HPLC-MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolyzed lactam rings) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; degradation onset >150°C is ideal for long-term storage .
  • NMR (¹H/¹³C) : Confirm regiochemistry and detect tautomeric forms (e.g., enol-keto equilibria) .

How do substitution patterns affect selectivity between CRF-1 receptor antagonism and off-target GPCR activity?

Level: Advanced
Methodological Answer:
CRF-1 selectivity is influenced by:

  • Position 6 : Substituents like 6-fluoro reduce off-target binding to 5-HT₂A (Ki < 100 nM for CRF-1 vs. >1 µM for 5-HT₂A) .
  • Position 3 : Methyl groups improve metabolic stability without compromising affinity.
    Assays :
  • Radioligand binding (³H-CRF for CRF-1).
  • Functional assays (cAMP accumulation) to confirm antagonism .

What computational approaches predict metabolic hotspots susceptible to cytochrome P450 oxidation?

Level: Advanced
Methodological Answer:

  • Site of Metabolism (SoM) prediction : Use StarDrop or Schrödinger’s MetaSite to identify vulnerable positions (e.g., benzylic C-H bonds).
  • Metabolite ID : LC-HRMS after incubation with human hepatocytes. For example, oxidation at the 4-position generates inactive metabolites .
    Mitigation : Introduce deuterium at labile positions to slow metabolism (deuterium isotope effect) .

How can regioselective functionalization of the pyrazinone ring be achieved?

Level: Basic
Methodological Answer:

  • Electrophilic substitution : Use NBS for bromination at the 7-position (70% yield in DCM at 0°C) .
  • Nucleophilic aromatic substitution : Introduce amines at the 3-position using Pd-catalyzed Buchwald-Hartwig coupling (e.g., 3-piperazinyl derivatives) .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Level: Advanced
Methodological Answer:

  • By-product control : Optimize stoichiometry (e.g., 1.1 eq. of amine to avoid dimerization) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effectiveness .
  • Process safety : Monitor exotherms during cyclization using reaction calorimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.